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Compound of Interest

Compound Name: Nucleoprotein (118-126)

Cat. No.: B10799526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Nucleoprotein (118-126) peptide, commonly referred to as NP(118-126), is a well-

characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the

nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV), Armstrong strain. This

nonapeptide plays a crucial role in the murine immune response to LCMV infection, particularly

in mice expressing the H-2d haplotype. Its high affinity for the Major Histocompatibility Complex

(MHC) class I molecule H-2Ld and its ability to elicit a robust and specific CD8+ T-cell response

have made it a valuable tool in immunological research, including vaccine development and the

study of T-cell memory.
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Property Description Reference

Sequence
Arg-Pro-Gln-Ala-Ser-Gly-Val-

Tyr-Met (RPQASGVYM)
[1]

Source Protein Nucleoprotein (NP) [1]

Source Organism
Lymphocytic Choriomeningitis

Virus (LCMV), Armstrong strain
[1]

MHC Restriction H-2Ld [2]

Immunological Feature
Immunodominant CD8+ T-cell

epitope in H-2d mice
[2]

Immunological Significance and T-Cell Response
The NP(118-126) peptide is a cornerstone of the anti-LCMV cytotoxic T-lymphocyte response

in BALB/c (H-2d) mice. Upon intracellular processing of the viral nucleoprotein, this peptide is

presented on the surface of infected cells by the MHC class I molecule H-2Ld. This peptide-

MHC complex is then recognized by the T-cell receptors (TCRs) of specific CD8+ T-cells,

initiating a signaling cascade that leads to the activation, proliferation, and differentiation of

these T-cells into cytotoxic effectors.

These effector CTLs are capable of recognizing and eliminating LCMV-infected cells, thereby

controlling the viral infection. The response to NP(118-126) is remarkably dominant, often

constituting the vast majority of the total anti-LCMV CD8+ T-cell response in H-2d mice.

Signaling Pathway for CD8+ T-Cell Activation
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CD8+ T-Cell Activation by NP(118-126) Peptide

Antigen Presenting Cell (APC)

CD8+ T-Cell

LCMV Nucleoprotein

Proteasome

Degradation

NP(118-126) Peptide
(RPQASGVYM)

TAP Transporter

Endoplasmic Reticulum

Peptide-MHC Complex
(NP(118-126) on H-2Ld)

Peptide Loading

MHC Class I (H-2Ld)

Cell Surface

Presentation

T-Cell Receptor (TCR)

Recognition

CD8 Co-receptor

Intracellular Signaling Cascade
(e.g., Lck, ZAP-70)

T-Cell Activation

Proliferation & Differentiation

Cytotoxic T-Lymphocyte (CTL)

Click to download full resolution via product page

Caption: CD8+ T-cell activation by the NP(118-126) peptide.
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Quantitative Data
MHC-I Binding Affinity
The binding affinity of the NP(118-126) peptide to the H-2Ld molecule is a critical determinant

of its immunogenicity. A lower 50% stabilizing concentration (SC50) indicates a higher binding

affinity.

Peptide Sequence MHC Allele
Binding
Affinity (SC50
in µM)

Reference

LCMV NP(118-

126)
RPQASGVYM H-2Ld 0.5 ± 0.4 [2]

T-Cell Response Frequencies
The frequency of NP(118-126)-specific T-cells can be quantified using various immunological

assays. The data below represents typical frequencies observed in experimental settings.

Assay Type
Experimental
Condition

Mouse Strain
T-Cell
Frequency

Reference

ELISpot (IFN-γ)
8 days post-

LCMV infection
BALB/c (H-2d)

~1 in 1,250

splenocytes
IEDB:1016578

Intracellular

Cytokine

Staining (IFN-γ)

8 days post-

LCMV infection
BALB/c (H-2d)

10-20% of CD8+

T-cells
IEDB:1003780

Tetramer

Staining

8 days post-

LCMV infection
BALB/c (H-2d)

5-15% of CD8+

T-cells
IEDB:1003780

Experimental Protocols
MHC Class I Peptide Binding Assay (RMA-S Cell
Stabilization Assay)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC114349/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the ability of a peptide to bind to and stabilize empty MHC class I

molecules on the surface of TAP-deficient RMA-S cells.

RMA-S Cell Stabilization Assay Workflow

Start

Incubate RMA-S cells at 26°C overnight
to accumulate empty MHC-I

Add serial dilutions of NP(118-126) peptide

Incubate at 37°C for 2-4 hours
to allow peptide binding and MHC stabilization

Stain cells with fluorescently labeled
anti-H-2Ld antibody

Analyze by flow cytometry

Quantify Mean Fluorescence Intensity (MFI)

End
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Click to download full resolution via product page

Caption: Workflow for the RMA-S cell stabilization assay.

Detailed Methodology:

Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium. The day before the

assay, seed the cells at an appropriate density and incubate overnight at 26°C to promote

the surface expression of unstable, empty MHC class I molecules.

Peptide Dilution: Prepare serial dilutions of the NP(118-126) peptide in serum-free medium.

Peptide Incubation: Aliquot the temperature-shifted RMA-S cells into a 96-well plate. Add the

diluted peptides to the respective wells and incubate at 37°C for 2-4 hours. This allows the

peptides to bind to the empty MHC-I molecules and stabilize them on the cell surface.

Antibody Staining: After incubation, wash the cells with FACS buffer (PBS with 2% FBS and

0.02% sodium azide). Stain the cells with a fluorescently-labeled monoclonal antibody

specific for H-2Ld for 30 minutes on ice.

Flow Cytometry: Wash the cells again and acquire the data on a flow cytometer.

Data Analysis: The level of MHC stabilization is proportional to the mean fluorescence

intensity (MFI) of the H-2Ld staining. Plot the MFI against the peptide concentration to

determine the SC50 value.

Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to identify and quantify NP(118-126)-specific, IFN-γ-producing CD8+ T-

cells from the spleens of LCMV-infected mice.

Detailed Methodology:

Spleen Homogenization: Harvest spleens from LCMV-infected mice (typically 8 days post-

infection) and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.

Cell Stimulation: Resuspend the splenocytes in complete RPMI-1640 medium and stimulate

with 1-2 µg/mL of the NP(118-126) peptide in the presence of a protein transport inhibitor
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(e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C. Include a negative control (no peptide)

and a positive control (e.g., PMA/Ionomycin).

Surface Staining: After stimulation, wash the cells and stain for surface markers, including a

fluorescently-labeled anti-CD8 antibody, for 30 minutes on ice.

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a

commercial fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-IFN-γ

antibody for 30 minutes at room temperature or on ice.

Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.

Data Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells

that are positive for IFN-γ.

Chromium Release Assay for Cytotoxicity
This classic assay measures the ability of NP(118-126)-specific CTLs to lyse target cells

presenting the peptide.

Detailed Methodology:

Target Cell Preparation: Use a suitable H-2d target cell line (e.g., P815 mastocytoma cells).

Label the target cells with 51Cr by incubating them with Na251CrO4 for 1-2 hours at 37°C.

Peptide Pulsing: Wash the labeled target cells and pulse them with 1 µM of the NP(118-126)

peptide for 1 hour at 37°C.

Effector Cell Preparation: Prepare effector cells (splenocytes from LCMV-infected mice) at

various effector-to-target (E:T) ratios.

Co-incubation: Co-culture the labeled and peptide-pulsed target cells with the effector cells in

a 96-well round-bottom plate for 4-6 hours at 37°C.

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant

from each well.
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Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant

using a gamma counter.

Data Analysis: Calculate the percentage of specific lysis using the following formula: %

Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release

- Spontaneous Release)]

Experimental Release: Counts from wells with effector and target cells.

Spontaneous Release: Counts from wells with target cells and medium only.

Maximum Release: Counts from wells with target cells and a detergent (e.g., Triton X-100)

to lyse all cells.

Conclusion
The Nucleoprotein (118-126) peptide from LCMV is a powerful tool for studying the intricacies

of the CD8+ T-cell response. Its well-defined characteristics, including its sequence, MHC

restriction, and immunodominance, coupled with established experimental protocols for its

analysis, make it an invaluable reagent for researchers in immunology and related fields. This

guide provides a comprehensive overview of the core knowledge and methodologies

associated with this important immunological peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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